tert-Butyl n-[(3-ethylazetidin-3-yl)methyl]carbamate
CAS No.:
Cat. No.: VC13698274
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O2 |
|---|---|
| Molecular Weight | 214.30 g/mol |
| IUPAC Name | tert-butyl N-[(3-ethylazetidin-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O2/c1-5-11(6-12-7-11)8-13-9(14)15-10(2,3)4/h12H,5-8H2,1-4H3,(H,13,14) |
| Standard InChI Key | QORAHQDJGIGBKS-UHFFFAOYSA-N |
| SMILES | CCC1(CNC1)CNC(=O)OC(C)(C)C |
| Canonical SMILES | CCC1(CNC1)CNC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s core structure consists of a four-membered azetidine ring substituted with an ethyl group at the 3-position. A methylene bridge connects the azetidine nitrogen to the carbamate group, which is protected by a tert-butyl moiety. The molecular formula is inferred as C<sub>11</sub>H<sub>22</sub>N<sub>2</sub>O<sub>2</sub>, with a theoretical molecular weight of 214.31 g/mol (calculated via PubChem’s molecular weight algorithm) .
Key Structural Features:
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Azetidine ring: The strained four-membered ring influences reactivity and conformational stability.
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Ethyl substituent: Enhances steric bulk compared to methyl analogs, potentially altering solubility and interaction with biological targets .
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tert-Butyl carbamate: A common protecting group for amines, offering stability under basic and nucleophilic conditions .
Synthesis and Reaction Pathways
Carbamate Formation
The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) under basic conditions. For example, N-hydroxyl carbamates are synthesized by treating hydroxylamine derivatives with Boc<sub>2</sub>O in ether solvents . Adapting this method, the ethylazetidine precursor could be reacted with Boc<sub>2</sub>O to yield the target compound:
Side products may form if competing nucleophiles (e.g., water) are present, necessitating anhydrous conditions .
Purification and Characterization
Purification likely involves crystallization from hexane/benzene mixtures or column chromatography . Characterization via <sup>1</sup>H NMR would reveal:
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tert-Butyl protons: A singlet at δ ~1.4 ppm.
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Azetidine protons: Complex splitting patterns between δ 3.0–4.0 ppm due to ring strain and ethyl substituents .
Physicochemical Properties
Predicted Data (Based on Analogs)
The ethyl group increases hydrophobicity compared to methyl analogs, as reflected in the higher predicted LogP .
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C, consistent with tert-butyl carbamates .
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Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., HCl in dioxane), regenerating the free amine .
Applications in Organic Synthesis
Amine Protection in Peptide Synthesis
The Boc group shields primary amines during solid-phase peptide synthesis. Its stability under basic conditions allows sequential deprotection of Fmoc groups without side reactions .
Intermediate in Pharmaceutical Synthesis
Azetidine carbamates serve as precursors to bioactive molecules. For instance, 3-substituted azetidines are explored as:
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